![molecular formula C20H30N2O5 B12942513 N-[(Benzyloxy)carbonyl]-L-Isoleucyl-L-Leucine](/img/structure/B12942513.png)
N-[(Benzyloxy)carbonyl]-L-Isoleucyl-L-Leucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Z-ILE-LEU-OH: , also known as N-CBZ-Ile-Ieu, is a dipeptide compound composed of isoleucine and leucine. It is often used in biochemical research to study enzyme kinetics and protein interactions. The compound is characterized by its protective carbobenzoxy (CBZ) group, which makes it a valuable substrate for various enzymatic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: : Z-ILE-LEU-OH can be synthesized through several methods. One common approach involves the reaction of N-CBZ-L-isoleucine with L-leucine methyl ester in the presence of chloroform, chloroformic acid ethyl ester, and triethylamine. The reaction product is then treated with aqueous sodium hydroxide in ethanol .
Industrial Production Methods: : Industrial production of Z-ILE-LEU-OH typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Solid-phase peptide synthesis (SPPS) is also employed for efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions: : Z-ILE-LEU-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: : Z-ILE-LEU-OH is used to study enzyme kinetics and protein interactions. It serves as a substrate for carboxypeptidase enzymes, allowing researchers to analyze enzyme activity and specificity .
Biology: : In biological research, Z-ILE-LEU-OH is utilized to investigate protein-protein interactions and peptide binding. It helps in understanding the mechanisms of various biological processes .
Medicine: It is used to design peptide-based drugs and study their interactions with biological targets .
Industry: : Z-ILE-LEU-OH is employed in the production of peptide-based products and as a research tool in industrial laboratories .
Mechanism of Action
Z-ILE-LEU-OH exerts its effects by interacting with specific enzymes and proteins. The compound’s CBZ group protects the dipeptide, allowing it to bind to enzyme active sites without undergoing immediate degradation. This interaction facilitates the study of enzyme kinetics and protein binding mechanisms .
Molecular Targets and Pathways: : The primary molecular targets of Z-ILE-LEU-OH are carboxypeptidase enzymes. The compound binds to the enzyme’s active site, enabling researchers to analyze enzyme activity and specificity. The pathways involved include peptide hydrolysis and protein degradation .
Comparison with Similar Compounds
Similar Compounds
Z-Leu-Ile-OH: Another dipeptide with similar protective groups and applications.
Z-Leu-Phe-Gln-H: A tripeptide used in antiviral research.
L-Valine-L-Isoleucine: A compound used in chiral studies and crystallography.
Uniqueness: : Z-ILE-LEU-OH is unique due to its specific combination of isoleucine and leucine, making it a valuable tool for studying enzyme kinetics and protein interactions. Its protective CBZ group also distinguishes it from other dipeptides, allowing for more controlled and precise biochemical studies .
Properties
Molecular Formula |
C20H30N2O5 |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
(2S)-4-methyl-2-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C20H30N2O5/c1-5-14(4)17(18(23)21-16(19(24)25)11-13(2)3)22-20(26)27-12-15-9-7-6-8-10-15/h6-10,13-14,16-17H,5,11-12H2,1-4H3,(H,21,23)(H,22,26)(H,24,25)/t14-,16-,17-/m0/s1 |
InChI Key |
BSRAGXJNZJMFMY-XIRDDKMYSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12942439.png)

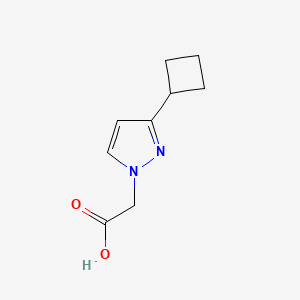
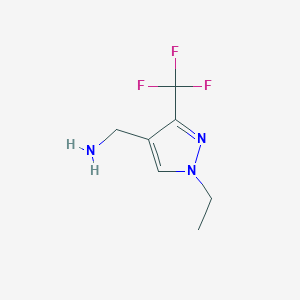
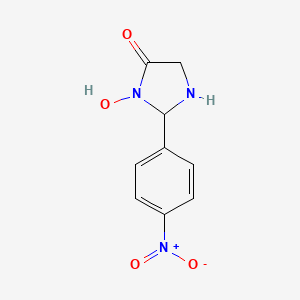
![2H-Imidazo[5,1-B][1,3]oxazine](/img/structure/B12942456.png)

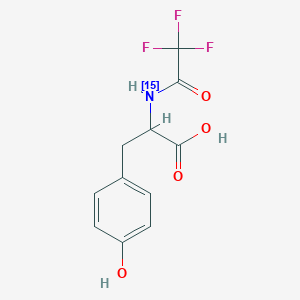
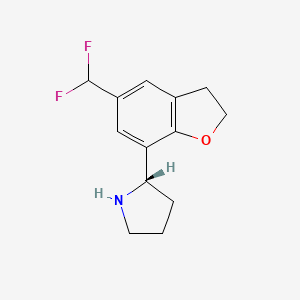
![Benzenesulfonamide, N-[2-(4-methoxyphenyl)-4-quinazolinyl]-4-methyl-](/img/structure/B12942477.png)
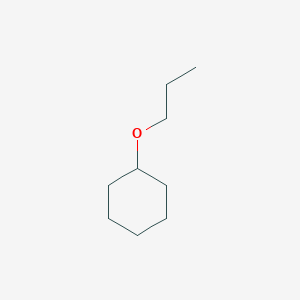
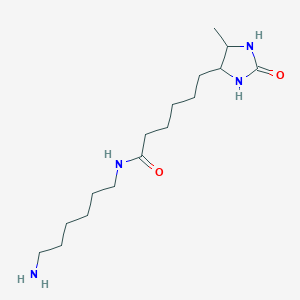
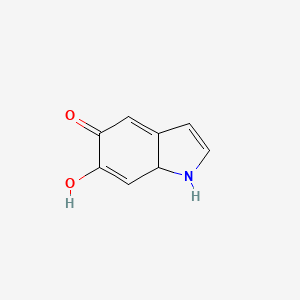
![tert-Butyl 9-methylene-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12942516.png)
